4-(Trifluoromethoxy)nitrobenzene-15N
Overview
Description
4-(Trifluoromethoxy)nitrobenzene-15N is a chemical compound with the molecular formula C7H4F3(15N)O3 and a molecular weight of 208.10. This compound is a labeled analogue of 4-(Trifluoromethoxy)nitrobenzene, where the nitrogen atom in the nitro group is replaced with the isotope nitrogen-15. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)nitrobenzene-15N typically involves the nitration of 4-(Trifluoromethoxy)aniline using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline derivative. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification steps are also scaled up, utilizing industrial-grade chromatography and crystallization equipment to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)nitrobenzene-15N undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 4-(Trifluoromethoxy)aniline-15N.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group
Scientific Research Applications
4-(Trifluoromethoxy)nitrobenzene-15N is widely used in scientific research due to its labeled nitrogen atom, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)nitrobenzene-15N involves its interaction with molecular targets through its nitro and trifluoromethoxy groups. The labeled nitrogen atom allows for precise tracking of the compound in various chemical and biological processes. The compound can participate in electron transfer reactions, nucleophilic substitutions, and other chemical transformations, making it a versatile tool in research .
Comparison with Similar Compounds
4-(Trifluoromethoxy)nitrobenzene-15N can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)nitrobenzene: The unlabeled analogue, which lacks the nitrogen-15 isotope.
4-(Trifluoromethoxy)aniline-15N: The reduced form of the compound with an amino group instead of a nitro group.
4-(Trifluoromethoxy)benzoic acid-15N: A derivative with a carboxylic acid group instead of a nitro group.
The uniqueness of this compound lies in its labeled nitrogen atom, which provides enhanced capabilities for tracing and studying nitrogen-related processes in various scientific fields .
Properties
IUPAC Name |
1-[oxido(oxo)(15N)(15N)azaniumyl]-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H/i11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEIKVUMDBCCRW-KHWBWMQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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